

Alfacalcidol Impurity C: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Impurity C of Alfacalcidol*

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Introduction

Alfacalcidol, a synthetic analog of the active form of vitamin D, is a crucial therapeutic agent in managing calcium and phosphate metabolism disorders. The purity of alfacalcidol is paramount for its safety and efficacy. This technical guide provides an in-depth overview of Alfacalcidol Impurity C, a significant related substance encountered during the synthesis and stability studies of alfacalcidol. Understanding the characteristics, synthesis, and analytical methodologies for this impurity is essential for robust quality control in pharmaceutical development.

Alfacalcidol Impurity C: Core Data

Alfacalcidol Impurity C is identified as a Diels-Alder adduct of pre-alfacalcidol and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). This reaction is sometimes utilized in analytical procedures to enhance the detectability of vitamin D analogs.

Parameter	Value	Reference
CAS Number	82266-85-1	[1][2]
Synonyms	pre-Alfacalcidol PTAD Adduct, 6ξ-[(3S,5R)-3,5-dihydroxy-2-methylcyclohex-1-en-1-yl]-2-phenyl-2,5,10-triaza-4,19-dinor-9ξ-cholest-7-ene-1,3-dione	[3]
Molecular Formula	C35H49N3O4	[1][2]
Molecular Weight	575.79 g/mol	[1]
Purity (as a reference standard)	>98%	[4][5]

Synthesis and Characterization

The formation of Alfacalcidol Impurity C, the pre-Alfacalcidol PTAD adduct, typically occurs through a Diels-Alder reaction between the conjugated diene system of pre-alfacalcidol (the 6,7-cis isomer of alfacalcidol) and the dienophile, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). This reaction is often employed for derivatization to improve the analytical properties of vitamin D compounds, particularly for UV or mass spectrometric detection.

Characterization of Alfacalcidol Impurity C is performed using a combination of spectroscopic and chromatographic techniques to confirm its structure and purity. While specific spectral data is often proprietary to reference standard suppliers, the following methods are typically employed:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are used to elucidate the chemical structure of the molecule, confirming the presence of both the alfacalcidol backbone and the PTAD moiety.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry provides the accurate mass of the molecule, confirming its elemental composition and molecular formula. Fragmentation patterns can further support the proposed structure.

- High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the impurity and to separate it from alfacalcidol and other related substances.

Experimental Protocols

The following are generalized experimental protocols for the analysis of alfacalcidol and its impurities, which can be adapted for the specific quantification of Alfacalcidol Impurity C.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This method is suitable for the separation and quantification of alfacalcidol and its related substances, including Impurity C.

- Chromatographic System:
 - Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is commonly used.
 - Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is typically employed. A small amount of a modifier like trifluoroacetic acid or formic acid may be added to improve peak shape.
 - Flow Rate: Approximately 1.0 mL/min.
 - Column Temperature: Maintained at a constant temperature, for example, 30°C.
 - Detection: UV detection at a wavelength of 265 nm is suitable for observing both alfacalcidol and its impurities.
- Sample Preparation:
 - Accurately weigh and dissolve the alfacalcidol sample in a suitable solvent, such as methanol or the mobile phase, to a known concentration.
 - Filter the sample solution through a 0.45 μ m filter before injection.
- Procedure:

- Inject a defined volume of the sample solution into the chromatograph.
- Record the chromatogram and identify the peaks based on the retention times of reference standards for alfacalcidol and its impurities, including Impurity C.
- Calculate the percentage of each impurity by comparing its peak area to the total area of all peaks (area normalization method) or by using an external standard of the impurity.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Identification and Quantification

LC-MS provides higher sensitivity and specificity for the analysis of alfacalcidol impurities. Derivatization with PTAD (which forms Impurity C) can be intentionally used to enhance the ionization efficiency and detection limits of alfacalcidol.

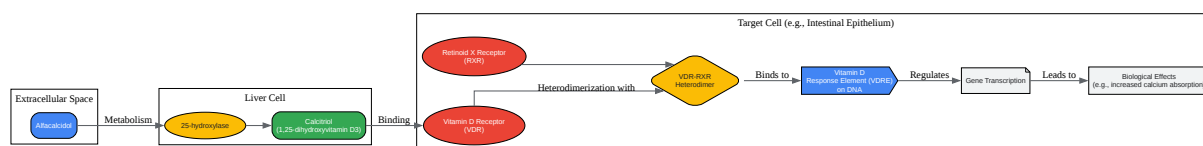
- Chromatographic System:
 - The HPLC conditions are generally similar to those described above.
- Mass Spectrometer:
 - Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
 - Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
 - Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
- Derivatization Procedure (for enhanced sensitivity):
 - The sample containing alfacalcidol is reacted with a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in a suitable solvent (e.g., acetonitrile) at room temperature.
 - The reaction mixture is then analyzed by LC-MS.
- Data Analysis:

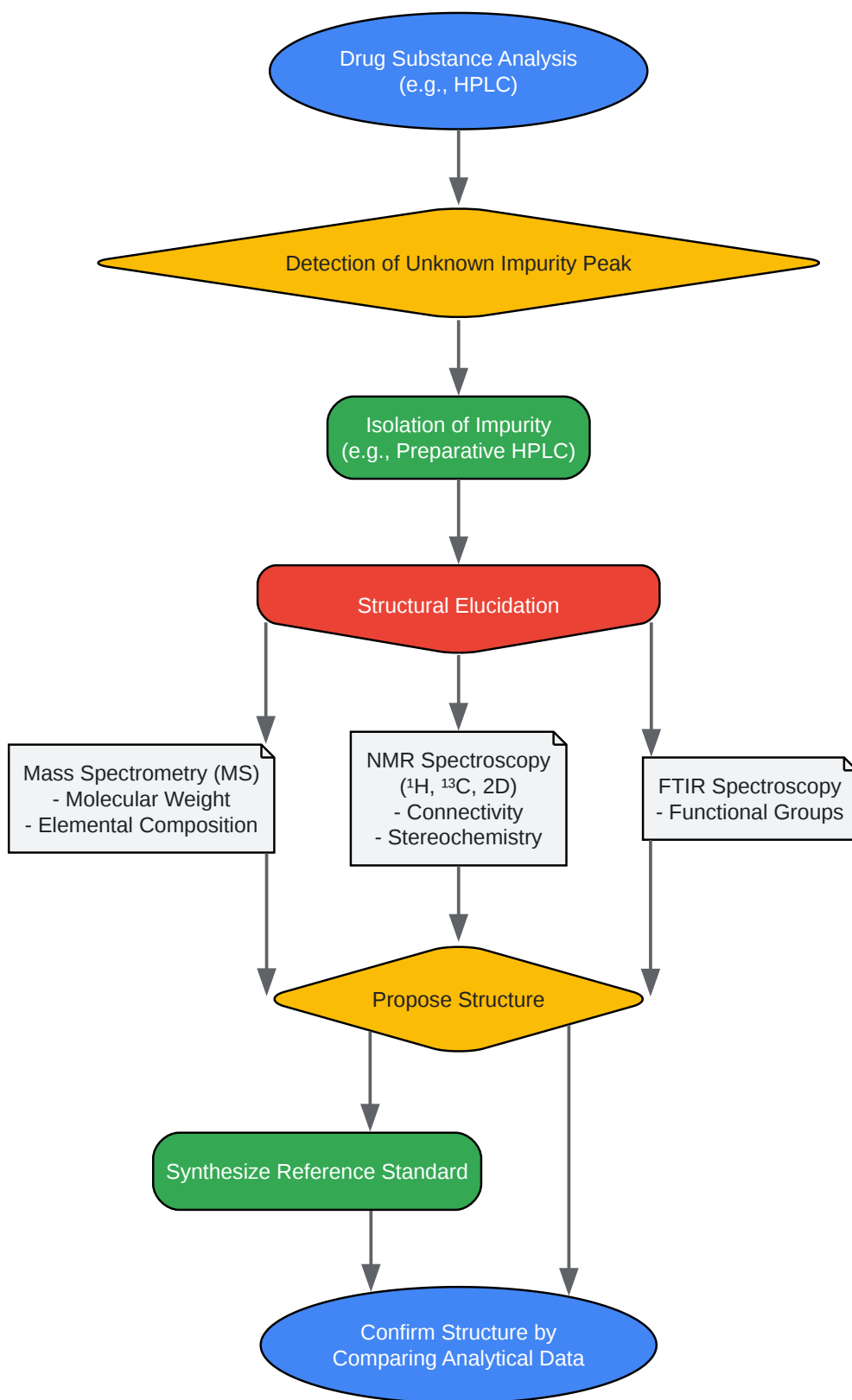
- The mass-to-charge ratio (m/z) of the protonated molecule $[M+H]^+$ of Alfacalcidol Impurity C is monitored for its identification and quantification.

Signaling Pathway and Mechanism of Action of Alfacalcidol

Alfacalcidol is a pro-drug that is rapidly converted in the liver to calcitriol (1,25-dihydroxyvitamin D3), the biologically active form of vitamin D. Calcitriol exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor. The binding of calcitriol to the VDR initiates a cascade of events that ultimately regulate gene expression.

The following diagram illustrates the simplified signaling pathway of Alfacalcidol.





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